molecular formula C12H12O4 B1267379 Dimethyl benzylidenemalonate CAS No. 6626-84-2

Dimethyl benzylidenemalonate

Cat. No.: B1267379
CAS No.: 6626-84-2
M. Wt: 220.22 g/mol
InChI Key: HPLVTKYRGZZXJF-UHFFFAOYSA-N
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Description

Dimethyl benzylidenemalonate is an organic compound with the chemical formula C12H12O4. It is a colorless to pale yellow liquid with a benzene-like odor. This compound is soluble in most organic solvents, such as alcohols, ethers, and aromatic hydrocarbons. It is primarily used as a starting material in organic synthesis and as an intermediate in the production of dyes and fragrances .

Mechanism of Action

Mode of Action

It is thought to involve the compound’s degradation to its active metabolite, monomethyl fumarate (MMF). Both Dimethyl Benzylidenemalonate and MMF are believed to up-regulate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway that is activated in response to oxidative stress .

Biochemical Pathways

It is known that the compound and its metabolite, mmf, can influence the nrf2 pathway . This pathway plays a crucial role in cellular responses to oxidative stress, suggesting that this compound may have antioxidant properties.

Result of Action

It is believed that the compound and its metabolite, MMF, can influence the Nrf2 pathway, leading to potential antioxidant effects . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl benzylidenemalonate can be synthesized through the reaction of benzaldehyde with dimethyl malonate in the presence of a base catalyst. The reaction typically involves the following steps :

    Mixing: Benzaldehyde and dimethyl malonate are mixed in a stoichiometric ratio.

    Catalysis: A base catalyst, such as sodium ethoxide or potassium carbonate, is added to the mixture.

    Reaction: The mixture is heated to a temperature of around 60-80°C and stirred for several hours.

    Isolation: The reaction mixture is then cooled, and the product is isolated by distillation or extraction.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and precise temperature control. The product is then purified through distillation and crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl benzylidenemalonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dimethyl benzylidenemalonate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Diethyl benzylidenemalonate: Similar in structure but with ethyl groups instead of methyl groups.

    Dimethyl benzylmalonate: Lacks the double bond between the benzene ring and the malonate group.

    Benzylidenemalonic acid: The acid form of dimethyl benzylidenemalonate

Uniqueness

This compound is unique due to its specific reactivity and the presence of both ester and benzylidene groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

dimethyl 2-benzylidenepropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-15-11(13)10(12(14)16-2)8-9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLVTKYRGZZXJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40288966
Record name Dimethyl benzylidenemalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40288966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6626-84-2
Record name Dimethyl benzylidenemalonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58321
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl benzylidenemalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40288966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYL BENZYLIDENEMALONATE
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Synthesis routes and methods

Procedure details

Into a one-liter three-necked conical flask are introduced in succession 60 g (565.39 mmol) of benzaldehyde, 77 g of dimethyl malonate (565.32 mmol), 3.85 g of piperidine (45.21 mmol), 130 ml of toluene and 2.71 g (45.16 mmol) of acetic acid.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
77 g
Type
reactant
Reaction Step One
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
2.71 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can Dimethyl benzylidenemalonate be used to synthesize complex cyclic structures?

A2: Yes, this compound can be utilized in the synthesis of cyclopropane rings. For instance, it reacts with α,α-dibromobutyrophenone in the presence of zinc, yielding Dimethyl 2-benzoyl-2-ethyl-3-phenylcyclopropane-1,1-dicarboxylate. This reaction demonstrates the potential of this compound as a building block for constructing more intricate cyclic frameworks through carefully chosen reaction conditions and partners.

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